molecular formula C12H11F3N2O2S B8545426 4-Imidazolidinone, 1-ethyl-2-thioxo-3-[4-(trifluoromethoxy)phenyl]- CAS No. 182564-85-8

4-Imidazolidinone, 1-ethyl-2-thioxo-3-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8545426
M. Wt: 304.29 g/mol
InChI Key: PBQGQHYHVFYXSQ-UHFFFAOYSA-N
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Patent
US05554607

Procedure details

The title compound was prepared by the procedure described in Example 19 using 9.2 g of N-ethyl glycine, 10.9 g of 4-trifluoromethoxyphenyl-isothiocyanate, 10.1 g of triethylamine, and 150 mL of methylene chloride. Purification was achieved by flash chromatography on silica gel (methylene chloride). Title compound (4.6 g) was obtained as a creamy solid, m.p. 116°-119° C. Anal. Calcd. for. C12H11F3N2O2S: C, 47.37; H, 3.64; N, 9.21. Found: C, 47.20; H, 3.50; N, 9.13. Mass spectrum (EI, M.+) m/z 304.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]([OH:7])=O)[CH3:2].[F:8][C:9]([F:21])([F:20])[O:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[S:19])=[CH:13][CH:12]=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:1]([N:3]1[CH2:4][C:5](=[O:7])[N:17]([C:14]2[CH:15]=[CH:16][C:11]([O:10][C:9]([F:8])([F:20])[F:21])=[CH:12][CH:13]=2)[C:18]1=[S:19])[CH3:2]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)NCC(=O)O
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N=C=S)(F)F
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the procedure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(C(C1)=O)C1=CC=C(C=C1)OC(F)(F)F)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.